Natural Sources of Shoreic Acid: A Technical Guide for Researchers
Natural Sources of Shoreic Acid: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of Shoreic Acid, a dammarane-type triterpenoid. The document details its origins in various plant species, quantitative data on its occurrence, extensive experimental protocols for its extraction, isolation, and characterization, and insights into its potential biological activities through the modulation of cellular signaling pathways.
Natural Sources of Shoreic Acid
Shoreic Acid has been isolated from a variety of plant species, primarily within the Meliaceae and Dipterocarpaceae families, as well as from certain resins and liverworts. The primary documented natural sources are outlined below.
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Cabralea eichleriana (DC.) / Cabralea canjerana : This species, belonging to the Meliaceae family, is a significant source of Shoreic Acid, which has been isolated from its leaves.[1][2]
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Aglaia Genus (Meliaceae family) : Several species within this genus are known to produce Shoreic Acid. These include:
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Shorea guiso : The leaves of this critically endangered Philippine tree from the Dipterocarpaceae family have been shown to contain Shoreic Acid.[5]
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Dysoxylum hainanense : Shoreic Acid has been sourced from the branches of this plant.[5]
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Blepharidophyllum densifolium : This liverwort is another reported natural source.[3]
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Dammar Resin : This natural plant resin is a known source of various triterpenes, including Shoreic Acid.[5]
Quantitative Data on Shoreic Acid Content
Quantitative data regarding the concentration of Shoreic Acid in its natural sources is limited in the available scientific literature. The yield is often dependent on the specific plant part, geographical location, time of harvest, and the extraction methodology employed. The table below summarizes the available information.
| Plant Species | Plant Part | Reported Yield/Content | Notes |
| Cabralea canjerana | Leaves | Data not specified | Shoreic Acid was isolated as a major triterpene.[1] |
| Aglaia lawii | Bark, Leaves | Data not specified | Identified as a constituent.[4] |
| Aglaia odorata | Roots | Data not specified | Isolated along with other triterpenoids. |
| Shorea guiso | Leaves | Data not specified | Isolated via column chromatography.[5] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and structural characterization of Shoreic Acid from plant materials.
Extraction of Shoreic Acid
A generalized workflow for the extraction of Shoreic Acid is presented below. Soxhlet extraction is a commonly used and efficient method for obtaining triterpenoids from solid plant matrices.[6][7]
Protocol for Soxhlet Extraction:
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Sample Preparation :
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Collect the desired plant material (e.g., leaves of Cabralea canjerana).
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Dry the material at room temperature or in an oven at a low temperature (40-50°C) to a constant weight.
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Grind the dried plant material into a fine powder to increase the surface area for extraction.[6]
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Extraction :
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Accurately weigh the powdered plant material and place it into a porous cellulose thimble.
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Place the thimble into the main chamber of a Soxhlet extractor.
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Fill a round-bottom flask with a suitable solvent, such as dichloromethane or ethanol, to about two-thirds of its volume.[1][6]
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Assemble the Soxhlet apparatus with the flask at the bottom and a condenser at the top.
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Heat the solvent to its boiling point. The solvent vapor will travel up, condense, and drip into the thimble, extracting the compounds.
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Allow the extraction to proceed continuously for 6 to 24 hours. The process is complete when the solvent in the siphon arm runs clear.[6]
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Concentration :
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After the extraction is complete, cool the apparatus.
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Transfer the solvent containing the extracted compounds to a rotary evaporator.
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Concentrate the extract under reduced pressure to remove the solvent and obtain the crude extract.
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Isolation and Purification
The crude extract contains a mixture of compounds. Shoreic Acid can be isolated and purified using chromatographic techniques, such as High-Speed Counter-Current Chromatography (HSCCC) or conventional column chromatography.
Protocol for High-Speed Counter-Current Chromatography (HSCCC): [1]
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Solvent System Preparation : Prepare a two-phase solvent system of n-hexane:ethyl acetate:methanol:water in a 1:1.5:2.5:1 volume ratio. Equilibrate the mixture in a separatory funnel and separate the two phases.
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Column Preparation : Fill the HSCCC column with the stationary phase (the upper phase of the solvent system).
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Sample Loading : Dissolve the crude extract in a small volume of the solvent system and inject it into the column.
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Elution : Pump the mobile phase (the lower phase of the solvent system) through the column at a defined flow rate.
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Fraction Collection : Collect fractions of the eluate at regular intervals.
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Analysis : Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing pure Shoreic Acid.
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Final Step : Combine the pure fractions and evaporate the solvent to yield purified Shoreic Acid.
Structural Characterization
The identity and purity of the isolated Shoreic Acid are confirmed using spectroscopic methods.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule. The chemical shifts (δ) and coupling constants (J) provide detailed information about the molecular structure.[5] The spectra are typically recorded in deuterated solvents like chloroform (CDCl₃).[8]
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Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. The monoisotopic mass of Shoreic Acid is 474.37091007 Da.[3]
Biological Activity and Potential Signaling Pathways
Shoreic Acid has been reported to exhibit a range of biological activities, including antibacterial, antifungal, and antiviral properties against Herpes simplex virus types I and II.[5] While specific signaling pathways directly modulated by Shoreic Acid are still under investigation, triterpenoids of the dammarane class are known to influence key cellular signaling cascades involved in inflammation and metabolism.
One such pathway is the Nuclear Factor-kappa B (NF-κB) signaling pathway , a critical regulator of the inflammatory response. Many triterpenoids exert their anti-inflammatory effects by inhibiting this pathway. Caffeic acid phenethyl ester (CAPE) and chicoric acid have been shown to inhibit NF-κB activity.[9][10][11] The diagram below illustrates a generalized mechanism by which a triterpenoid could inhibit the canonical NF-κB pathway.
Additionally, other related triterpenoids have been shown to interact with the Liver X Receptor α (LXRα) , a nuclear receptor that plays a key role in lipid metabolism.[12][13] This suggests that Shoreic Acid could also have potential applications in metabolic research.
Conclusion
Shoreic Acid is a naturally occurring dammarane triterpenoid found in a select number of plant families. While its full biological activity profile and mechanisms of action are still being elucidated, its presence in plants with traditional medicinal uses, coupled with the known anti-inflammatory and metabolic-modulating activities of related compounds, makes it a compelling target for further research and drug development. The protocols and data presented in this guide offer a foundational resource for scientists working on the isolation, characterization, and evaluation of this promising natural product. Future research should focus on quantifying the yield of Shoreic Acid in various sources and exploring its specific interactions with cellular signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Shoreic Acid | C30H50O4 | CID 12315515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Shoreic acid | CAS:21671-00-1 | Manufacturer ChemFaces [chemfaces.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Caffeic acid phenethyl ester decreases cholangiocarcinoma growth by inhibition of NF-κB and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ursolic Acid, a Novel Liver X Receptor α (LXRα) Antagonist Inhibiting Ligand-Induced Nonalcoholic Fatty Liver and Drug-Induced Lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fatty acid binding profile of the liver X receptor α - PMC [pmc.ncbi.nlm.nih.gov]
